4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 324002-54-2
VCID: VC3018169
InChI: InChI=1S/C12H16ClN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
SMILES: CC1(CCNCC1)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C12H17Cl2N
Molecular Weight: 246.17 g/mol

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride

CAS No.: 324002-54-2

Cat. No.: VC3018169

Molecular Formula: C12H17Cl2N

Molecular Weight: 246.17 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride - 324002-54-2

Specification

CAS No. 324002-54-2
Molecular Formula C12H17Cl2N
Molecular Weight 246.17 g/mol
IUPAC Name 4-(4-chlorophenyl)-4-methylpiperidine;hydrochloride
Standard InChI InChI=1S/C12H16ClN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
Standard InChI Key LXDUXODWSVQPQR-UHFFFAOYSA-N
SMILES CC1(CCNCC1)C2=CC=C(C=C2)Cl.Cl
Canonical SMILES CC1(CCNCC1)C2=CC=C(C=C2)Cl.Cl

Introduction

Structural Information and Chemical Identity

4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride is characterized by the following properties:

  • CAS Number: 324002-54-2

  • Molecular Formula: C₁₂H₁₇Cl₂N

  • Molecular Weight: 246.18 g/mol

  • SMILES Notation: CC1(C2=CC=C(Cl)C=C2)CCNCC1.[H]Cl

For the free base form (4-(4-chlorophenyl)-4-methylpiperidine):

  • Molecular Formula: C₁₂H₁₆ClN

  • InChI: InChI=1S/C12H16ClN/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3

  • InChIKey: WROWOTAYCAHVMR-UHFFFAOYSA-N

The compound's structure consists of a central piperidine ring with a quaternary carbon at the 4-position bearing both a methyl group and a 4-chlorophenyl substituent.

Physical and Chemical Properties

Predicted Spectroscopic Properties

For the free base form, predicted collision cross section (CCS) values have been calculated for various adduct forms, providing insight into the molecule's three-dimensional structure and mass spectrometric behavior :

Adductm/zPredicted CCS (Ų)
[M+H]+210.10440146.6
[M+Na]+232.08634160.9
[M+NH4]+227.13094158.1
[M+K]+248.06028150.4
[M-H]-208.08984151.0
[M+Na-2H]-230.07179156.6
[M]+209.09657150.5
[M]-209.09767150.5

Chemical Reactivity and Properties

Based on its structural features, 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride exhibits several key chemical properties:

  • As a hydrochloride salt, the compound possesses enhanced water solubility compared to its free base form .

  • The piperidine nitrogen functions as a basic center, with the hydrochloride salt representing the protonated form of this nitrogen.

  • The quaternary carbon at the 4-position, bearing both methyl and 4-chlorophenyl substituents, creates steric hindrance that affects the compound's reactivity and metabolic stability.

  • The para-chloro substitution on the phenyl ring introduces specific electronic effects through its electron-withdrawing properties, potentially influencing the compound's interaction with biological targets.

Structural Analysis in Medicinal Chemistry Context

Key Structural Elements

The molecule contains several pharmacologically relevant structural features:

  • The piperidine ring serves as a common scaffold in many pharmaceutically active compounds, providing a basic nitrogen atom that can engage in hydrogen bonding interactions with biological targets.

  • The 4-chlorophenyl group contributes to the molecule's lipophilicity and provides potential for π-π interactions with aromatic amino acid residues in protein binding sites.

  • The methyl group at the 4-position creates a quaternary carbon center that would prevent certain metabolic transformations at this position, potentially enhancing metabolic stability.

  • The combination of these structural elements creates a three-dimensional arrangement that may confer specific binding properties to biological targets.

Comparison with Structurally Related Compounds

Several structurally related compounds provide context for understanding the potential properties of 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride:

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP): This analog differs by having a hydroxyl group instead of a methyl group at the 4-position. It has been identified as a metabolite of haloperidol and has been studied for potential neurotoxicity . The melting point for this compound has been reported as 137-140°C .

  • 4-(4-Chlorophenyl)piperidine: This compound lacks the 4-methyl group entirely and has been synthesized through hydrogenation of 4-(4-chloro-phenyl)-1,2,3,6-tetrahydro-pyridine using Pd/C catalyst in methanol .

  • Methyl 4-(4-chlorophenyl)piperidine-4-carboxylate hydrochloride: This compound contains a methyl carboxylate group instead of a methyl group at the 4-position .

Structure-Activity Relationship Insights

Research on related piperidine derivatives reveals several structure-activity relationships relevant to understanding the potential properties of 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride:

  • Para-substituted phenyl groups, particularly those with halogens such as chlorine and bromine, have demonstrated enhanced bioactivity compared to unsubstituted analogs in certain piperidine derivatives . For example, a 4-chlorophenyl analog demonstrated potent inhibition both enzymatically (IC₅₀ = 22 ± 3 μM) and against bacterial growth (GIC₅₀ = 10 ± 1 μM) .

  • The nature of the substituent at the 4-position of the piperidine ring significantly impacts pharmacological properties. Research has shown that "among the para-substituted analogs, 4-fluoro showed the lowest potency (IC₅₀ = 33 ± 5 μM, GIC₅₀ = 14 ± 1 μM). On the other hand, 4-chlorophenyl analog showed a potency comparable to lead compound with an IC₅₀ value of 22 ± 3 μM and GIC₅₀ value of 10 ± 1 μM" .

  • The substitution pattern on the phenyl ring influences bioactivity, with studies indicating that "investigation of disubstituted analogs further suggested a preference for para substitution, but also demonstrated that ortho groups are tolerated" .

Analytical Characterization Methods

Several analytical approaches are relevant for the characterization and quantification of 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride:

  • HPLC Analysis: High-performance liquid chromatography methods have been developed for structurally similar compounds. For instance, the related compound 4-(4-chlorophenyl)-4-hydroxypiperidine has been analyzed "by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole" .

  • Mass Spectrometry: The predicted collision cross section values for various adducts indicate mass spectrometric analysis would be effective for characterization and quantification of this compound.

  • Spectroscopic Methods: NMR spectroscopy would be expected to show characteristic signals for:

    • Aromatic protons of the 4-chlorophenyl group (δ approximately 7.2-7.4 ppm)

    • Methyl group protons (δ approximately 1.0-1.5 ppm)

    • Piperidine ring protons (δ approximately 1.5-3.5 ppm)

Research Status and Future Directions

Current Research Status

While 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride has been identified and characterized in terms of basic structural properties , comprehensive data on its detailed chemical properties and biological activities appears limited in the publicly accessible research literature.

Promising Research Directions

Several avenues for further investigation include:

  • Comprehensive physicochemical characterization, including solubility profiles across various solvents and pH conditions, stability studies, and complete spectroscopic analysis.

  • Development of efficient synthesis methods, potentially building on approaches used for related compounds such as the hydrogenation techniques employed for 4-(4-chlorophenyl)piperidine .

  • Systematic evaluation of biological activities, particularly in areas where structurally similar compounds have shown promise:

    • Antimicrobial activity, especially against organisms where menaquinone biosynthesis is essential

    • Potential neuroactive properties, given the structural relationship to haloperidol metabolites

    • Analgesic activity, based on findings with related piperidine derivatives

  • Metabolic studies to determine stability and potential metabolic pathways, which would be crucial if this compound is considered for pharmaceutical applications.

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